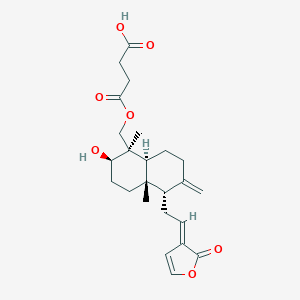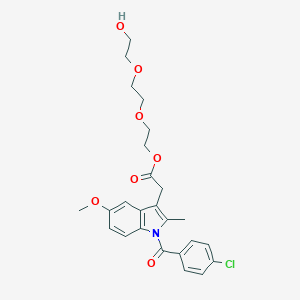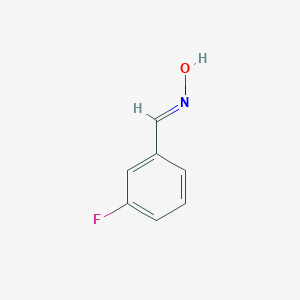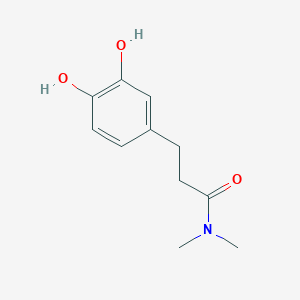
3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide, also known as DMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. DMPA is a derivative of dopamine, a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement in the brain. In
Wirkmechanismus
The mechanism of action of 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide is not fully understood, but it is believed to involve the modulation of dopamine signaling in the brain and other tissues. 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide has been shown to increase the levels of dopamine and its metabolites in the brain, which can enhance dopamine signaling and protect dopamine-producing neurons from oxidative damage. 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide has also been shown to modulate the activity of enzymes involved in the metabolism of dopamine, such as monoamine oxidase and catechol-O-methyltransferase.
Biochemische Und Physiologische Effekte
3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide has been shown to have several biochemical and physiological effects in various tissues. In the brain, 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide has been shown to increase the levels of dopamine and its metabolites, which can enhance dopamine signaling and protect dopamine-producing neurons from oxidative damage. 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative stress.
In plants, 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide has been shown to enhance the activity of antioxidant enzymes, such as peroxidase and catalase, which can protect them from oxidative damage caused by environmental stressors. 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide has also been shown to increase the levels of abscisic acid, a plant hormone that regulates water stress responses, which can enhance plant growth and survival under drought conditions.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to modulate dopamine signaling in various tissues. However, 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide also has limitations, such as its relatively high cost and limited availability in some regions. Additionally, the mechanism of action of 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide, including the investigation of its potential therapeutic applications in neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to elucidate the mechanism of action of 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide and its effects on dopamine signaling in various tissues. In agriculture, future research could focus on the development of 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide-based treatments for enhancing plant growth and resistance to environmental stressors. In environmental science, future research could investigate the potential of 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide as a bioremediation agent for the removal of pollutants from contaminated soil and water.
Synthesemethoden
3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide can be synthesized in several ways, including the reaction of dopamine with N,N-dimethylpropionamide in the presence of a catalyst, such as boron trifluoride etherate. Another method involves the reaction of 3,4-dihydroxyphenylacetic acid with N,N-dimethylpropanamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide. Both methods have been reported to yield high purity 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide has been studied for its potential applications in various scientific fields. In medicine, 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide has been shown to have neuroprotective effects in animal models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide has also been investigated as a potential therapeutic agent for other neurological disorders, such as Alzheimer's disease and depression.
In agriculture, 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide has been studied for its ability to enhance plant growth and resistance to environmental stressors, such as drought and salinity. 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide has been shown to increase the activity of antioxidant enzymes in plants, which can protect them from oxidative damage caused by environmental stressors.
In environmental science, 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide has been investigated as a potential bioremediation agent for the removal of pollutants, such as heavy metals and organic compounds, from contaminated soil and water. 3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide has been shown to enhance the activity of microorganisms that are capable of degrading pollutants, thus increasing their effectiveness in bioremediation.
Eigenschaften
CAS-Nummer |
125789-96-0 |
|---|---|
Produktname |
3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide |
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
3-(3,4-dihydroxyphenyl)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C11H15NO3/c1-12(2)11(15)6-4-8-3-5-9(13)10(14)7-8/h3,5,7,13-14H,4,6H2,1-2H3 |
InChI-Schlüssel |
COGRRXGDGKANDV-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CCC1=CC(=C(C=C1)O)O |
Kanonische SMILES |
CN(C)C(=O)CCC1=CC(=C(C=C1)O)O |
Synonyme |
Benzenepropanamide, 3,4-dihydroxy-N,N-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



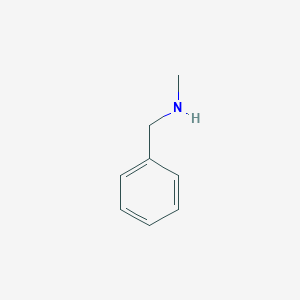
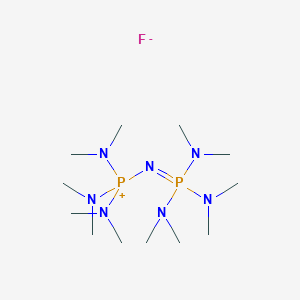
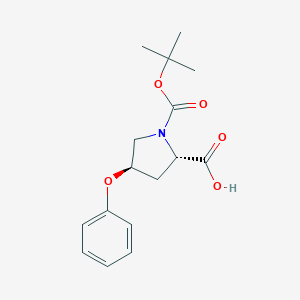
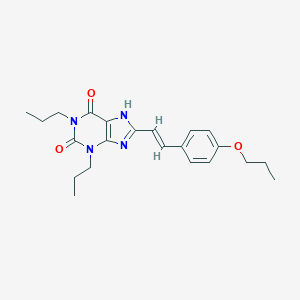
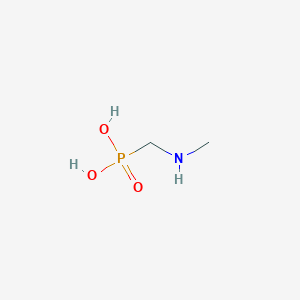
![1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline](/img/structure/B140833.png)
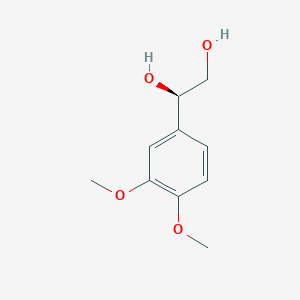
![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)

